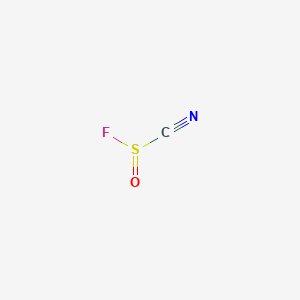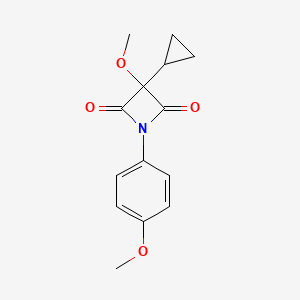
3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione is an organic compound with a complex structure that includes a cyclopropyl group, a methoxy group, and a methoxyphenyl group attached to an azetidine-2,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclopropyl ketone and a methoxyphenyl amine, the compound can be synthesized through a series of steps involving condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of catalysts to increase yield and efficiency, as well as advanced purification techniques to ensure the compound’s purity. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism by which 3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
- 1-Cyclopropyl-3-(4-methoxyphenyl)urea
- 3-Cyclopropyl-3-oxopropanenitrile
Uniqueness
Compared to similar compounds, 3-Cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its azetidine-2,4-dione core is particularly noteworthy, as it provides a rigid and reactive framework for various chemical transformations .
Propriétés
Numéro CAS |
137628-99-0 |
|---|---|
Formule moléculaire |
C14H15NO4 |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
3-cyclopropyl-3-methoxy-1-(4-methoxyphenyl)azetidine-2,4-dione |
InChI |
InChI=1S/C14H15NO4/c1-18-11-7-5-10(6-8-11)15-12(16)14(19-2,13(15)17)9-3-4-9/h5-9H,3-4H2,1-2H3 |
Clé InChI |
LPDCRZCRXKIKEQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)C(C2=O)(C3CC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



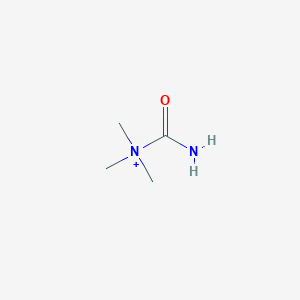







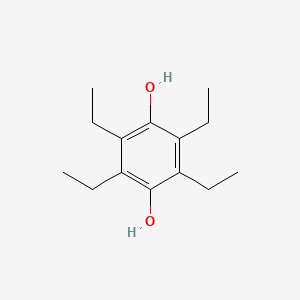
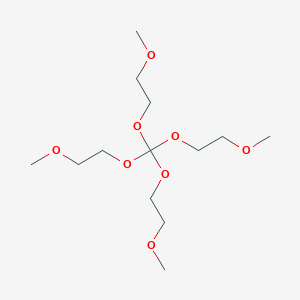

![11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-](/img/structure/B14281030.png)
